1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine
Description
1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . It is characterized by the presence of a cyclopentyloxy group and a methoxy group attached to a phenyl ring, along with an ethanamine side chain.
Properties
IUPAC Name |
1-(4-cyclopentyloxy-3-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(15)11-7-8-13(14(9-11)16-2)17-12-5-3-4-6-12/h7-10,12H,3-6,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGNZRQYSDWAFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC2CCCC2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine typically involves the following steps:
Formation of the cyclopentyloxy group: This can be achieved by reacting cyclopentanol with an appropriate halogenating agent to form cyclopentyl halide, which is then reacted with a phenol derivative to introduce the cyclopentyloxy group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical research to study its effects on biological systems and its interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine can be compared with similar compounds such as (1R)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]propan-1-amine. While both compounds share similar structural features, they differ in the length and position of the side chain. This difference can lead to variations in their chemical properties, reactivity, and biological activity .
Similar Compounds
- (1R)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]propan-1-amine
- 1-[4-(cyclopentyloxy)-3-methoxyphenyl]propan-1-amine
Biological Activity
1-[4-(Cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine, also known as a potential therapeutic agent, has garnered attention due to its diverse biological activities. This compound is primarily studied for its interactions with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is C14H19NO2, with a molecular weight of 233.31 g/mol. It features a cyclopentyloxy group and a methoxyphenyl moiety, which are critical for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including receptors and enzymes. It may function as an agonist or antagonist, modulating the activity of these targets and leading to various biological effects. The presence of the cyclopentyloxy and methoxy groups significantly influences its binding affinity and selectivity towards these targets.
Neuropharmacological Effects
Compounds with similar structures have been investigated for their neuropharmacological effects, particularly in the context of neurological disorders. They may exhibit properties that affect neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety disorders.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics and activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| This compound | Cyclopentyloxy & methoxy groups | Potential anticancer; neuropharmacological effects |
| (1R)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]propan-1-amine | Similar structural features | Antidepressant activity reported |
| 2-(2-fluoro-4-methoxyphenyl)ethan-1-amine | Fluorine substitution | Antitumor properties; receptor interaction studies |
Case Studies
While specific case studies focusing exclusively on this compound are scarce, related compounds have been studied extensively. For instance, a study highlighted the anticancer effects of structurally analogous compounds through apoptosis induction in HepG2 cells, demonstrating significant potency (IC50 values ranging from 6.92 to 8.99 μM) . These findings suggest that further investigations into this compound could yield valuable insights into its therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
